CB5468139
説明
CB5468139 (N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-cyclohexylacetamide) is a sphingosine kinase 1 (SK1)-selective inhibitor identified through high-throughput screening of the ChemBridge Diverset compound library . Structurally, CB5468139 is an ATP-competitive inhibitor, targeting the nucleotide-binding pocket of SK1, which distinguishes it from sphingosine-competitive inhibitors like ABC294640 . Despite its selectivity for SK1, CB5468139 exhibits off-target effects on multiple protein kinases, including CLK1, FYN, and SYK, at concentrations <2 µM .
特性
分子式 |
C18H20ClNO3 |
|---|---|
分子量 |
333.8093 |
IUPAC名 |
N-(3-chloro-1,4-dioxo-1,2,3,4-tetrahydronaphthalen-2-yl)-N-cyclohexylacetamide |
InChI |
InChI=1S/C18H20ClNO3/c1-11(21)20(12-7-3-2-4-8-12)16-15(19)17(22)13-9-5-6-10-14(13)18(16)23/h5-6,9-10,12,15-16H,2-4,7-8H2,1H3 |
InChIキー |
VDOKAQOMCGUTCR-UHFFFAOYSA-N |
SMILES |
CC(N(C(C(Cl)C(C1=C2C=CC=C1)=O)C2=O)C3CCCCC3)=O |
外観 |
white solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
CB5468139; CB-5468139; CB 5468139. |
製品の起源 |
United States |
類似化合物との比較
Selectivity and Potency
Table 1: Inhibitory Profiles of SK-Targeting Compounds
| Compound | Target(s) | IC50 (SK1) | IC50 (SK2) | Selectivity | Mechanism of Action |
|---|---|---|---|---|---|
| CB5468139 | SK1 | 2 µM | >100 µM | SK1-selective | ATP-competitive |
| ABC294640 | SK2 | >100 µM | 40 µM | SK2-selective | Sphingosine-competitive |
| SKI-II | SK1/SK2 | 35 µM | 20 µM | Dual | Sphingosine-competitive |
| ABC294735 | SK1/SK2 | 10 µM | 10 µM | Dual | Sphingosine-competitive |
| DMS | SK1/SK2 | 60 µM | 20 µM | Dual | Non-selective, broad-spectrum |
Key Findings:
- CB5468139 vs. SK2-Selective Inhibitors (ABC294640): CB5468139 and ABC294640 exhibit inverse selectivity: CB5468139 targets SK1, while ABC294640 selectively inhibits SK2. ABC294640 demonstrates superior clinical relevance, reducing intracellular S1P levels by >90% compared to CB5468139's <20% reduction .
- CB5468139 vs. Dual Inhibitors (SKI-II, ABC294735): Dual inhibitors like SKI-II and ABC294735 show broader efficacy but lack isoform specificity. SKI-II suppresses cell migration and proliferation at lower concentrations (IC50 ~20 µM) but exhibits higher off-target toxicity .
- CB5468139 vs. Non-Selective Inhibitors (DMS): DMS inhibits SK1 and SK2 but also blocks protein kinase C (PKC) and other lipid kinases, leading to apoptosis in 20% of treated cells .
Mechanistic Differences
ATP- vs. Sphingosine-Competitive Inhibition:
CB5468139 binds the ATP pocket of SK1, a mechanism distinct from sphingosine-competitive inhibitors like ABC294640 and SKI-II . This ATP-targeting contributes to its off-kinase effects but provides structural insights into SK1’s nucleotide-binding domain . Homology models reveal that SK1’s ATP-binding site has unique topological features (e.g., Lys221 interactions) absent in SK2, explaining CB5468139’s selectivity .
Table 2: Cellular Effects of SK Inhibitors
| Compound | S1P Reduction (%) | Ceramide Increase (%) | Cell Cycle Impact | Autophagy Induction |
|---|---|---|---|---|
| CB5468139 | <20 | 30–60 | Mild S-phase increase | Moderate |
| ABC294640 | >90 | 200 | G1 arrest | High |
| SKI-II | >90 | 30–60 | S-phase arrest | Low |
| DMS | ~50 | No change | Apoptosis (20% cells) | None |
Pharmacological and Clinical Relevance
- CB5468139:
While effective in vitro, CB5468139’s off-target kinase inhibition limits its utility as a pure SK1 probe . It elevates autophagy markers (e.g., LC3 cleavage) but lacks robust anti-tumor activity in vivo . - ABC294640: Currently in Phase 1 trials for solid tumors, ABC294640 depletes nuclear S1P without affecting circulating S1P, preserving vascular and immune function . Its SK2 selectivity and sphingosine-competitive mechanism reduce off-target risks compared to CB5468139 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
